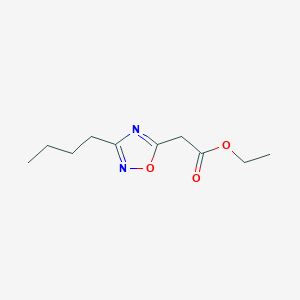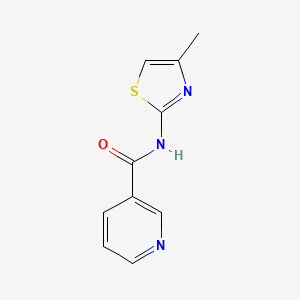
ethyl 2-(3-butyl-1,2,4-oxadiazol-5-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(3-butyl-1,2,4-oxadiazol-5-yl)acetate, also known as EBOA, is an organic compound with a wide range of industrial and laboratory applications. It is a white crystalline solid with a melting point of approximately 90°C and is soluble in most organic solvents, such as ethanol, methanol and acetone. The compound has a molecular formula of C7H11NO3, and is a derivative of oxadiazole.
Scientific Research Applications
Ethyl 2-(3-butyl-1,2,4-oxadiazol-5-yl)acetate has been widely studied due to its unique properties, which make it useful for a variety of scientific applications. It has been used as a reagent in biochemical and physiological studies, as a catalyst in organic synthesis, and as a ligand in coordination chemistry. In addition, ethyl 2-(3-butyl-1,2,4-oxadiazol-5-yl)acetate has been used in the synthesis of polymers, dyes, and other materials.
Mechanism of Action
Ethyl 2-(3-butyl-1,2,4-oxadiazol-5-yl)acetate acts as an electron-withdrawing group, stabilizing the transition state of a reaction by making the reaction more favorable. This is due to the electron-withdrawing properties of the oxadiazole ring, which causes the electrons in the adjacent carbon-hydrogen bond to be more negative, thus making the bond more reactive.
Biochemical and Physiological Effects
ethyl 2-(3-butyl-1,2,4-oxadiazol-5-yl)acetate has been studied for its potential biochemical and physiological effects. Studies have shown that ethyl 2-(3-butyl-1,2,4-oxadiazol-5-yl)acetate can inhibit the growth of certain bacteria and fungi, as well as inhibit the activity of certain enzymes. In addition, ethyl 2-(3-butyl-1,2,4-oxadiazol-5-yl)acetate has been found to have anti-inflammatory and antioxidant properties, and has been shown to have a protective effect against oxidative stress in cells.
Advantages and Limitations for Lab Experiments
The use of ethyl 2-(3-butyl-1,2,4-oxadiazol-5-yl)acetate in laboratory experiments has several advantages. It is relatively inexpensive and easy to obtain, and is soluble in most organic solvents. In addition, it is stable and has a low toxicity, making it safe to use in experiments. However, there are also some limitations to its use, such as the fact that it is not very soluble in water, which can make it difficult to use in certain experiments.
Future Directions
There are many potential future directions for research involving ethyl 2-(3-butyl-1,2,4-oxadiazol-5-yl)acetate. For example, further studies could be conducted to explore its potential applications in drug development, as well as its potential effects on other biochemical and physiological processes. In addition, further research could be done to explore the effects of ethyl 2-(3-butyl-1,2,4-oxadiazol-5-yl)acetate on the environment, as well as its potential toxicity. Finally, further research could be done to explore the potential of ethyl 2-(3-butyl-1,2,4-oxadiazol-5-yl)acetate as a catalyst in organic synthesis.
Synthesis Methods
Ethyl 2-(3-butyl-1,2,4-oxadiazol-5-yl)acetate can be synthesized using a variety of methods, including the reaction of an aryl diazonium salt with a substituted oxadiazole and subsequent hydrolysis of the resulting product. The reaction of 2-chloro-3-butyl-5-formyloxadiazole with ethyl acetate in the presence of potassium carbonate has also been reported to produce ethyl 2-(3-butyl-1,2,4-oxadiazol-5-yl)acetate.
properties
IUPAC Name |
ethyl 2-(3-butyl-1,2,4-oxadiazol-5-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c1-3-5-6-8-11-9(15-12-8)7-10(13)14-4-2/h3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVEUSTDAXFVIAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NOC(=N1)CC(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(3-butyl-1,2,4-oxadiazol-5-yl)acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(Methylthio)phenyl]cyclopropanecarboxamide](/img/structure/B6617385.png)
![2-{[(tert-butoxy)carbonyl]amino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid](/img/structure/B6617389.png)
![[1-(aminomethyl)-4,4-dimethylcyclohexyl]methanol](/img/structure/B6617399.png)
![3-[1-(aminomethyl)cyclobutyl]oxolan-3-ol](/img/structure/B6617406.png)






![{[3-(5-fluoropyridin-3-yl)-1H-pyrazol-4-yl]methyl}(methyl)amine](/img/structure/B6617446.png)
![2,2-dimethyl-3-[(oxan-2-yl)methoxy]propanoic acid](/img/structure/B6617454.png)